molecular formula C19H30N2OS B4851156 2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol

Cat. No. B4851156
M. Wt: 334.5 g/mol
InChI Key: CKFPJEAXCARGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as PNU-282987 and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of PNU-282987 involves its binding to the α7 nAChR and activation of downstream signaling pathways. This activation leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. PNU-282987 has also been shown to reduce the release of pro-inflammatory cytokines, which can contribute to the pathology of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects in animal models. It has been found to enhance synaptic plasticity, increase neuronal survival, and reduce oxidative stress. PNU-282987 has also been shown to improve cognitive function and memory in several animal models of neurological and psychiatric disorders. Additionally, PNU-282987 has been found to reduce inflammation and improve immune function in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PNU-282987 is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor in scientific research. PNU-282987 has also been found to have a good safety profile and low toxicity in animal studies. However, one of the limitations of PNU-282987 is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of PNU-282987 can be a limiting factor for some research groups.

Future Directions

There are several future directions for the study of PNU-282987. One area of research is the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. PNU-282987 has shown promise in animal models of Alzheimer's disease, schizophrenia, and depression, and further studies are needed to determine its efficacy in humans. Another area of research is the development of more efficient synthesis methods for PNU-282987, which could reduce the cost and increase the availability of this compound for scientific research. Additionally, the development of novel α7 nAChR agonists based on the structure of PNU-282987 could lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR has been implicated in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. PNU-282987 has been shown to enhance cognitive function, improve memory, and reduce inflammation in animal models of these disorders.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(4-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-23-19-8-6-16(7-9-19)14-20-11-12-21(17-4-2-3-5-17)18(15-20)10-13-22/h6-9,17-18,22H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFPJEAXCARGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Cyclopentyl-4-[4-(methylthio)benzyl]piperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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